molecular formula C19H27NO3 B2933630 2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide CAS No. 2097933-11-2

2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide

Cat. No.: B2933630
CAS No.: 2097933-11-2
M. Wt: 317.429
InChI Key: UMRMQQKURMSKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a substituted phenoxy acetamide derivative characterized by a tert-butylphenoxy group and a hydroxycyclohexenylmethyl acetamide moiety. Such structural features are common in pharmacologically active acetamides, which are often explored for anti-inflammatory, analgesic, or antipyretic activities .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18(2,3)15-7-9-16(10-8-15)23-13-17(21)20-14-19(22)11-5-4-6-12-19/h5,7-11,22H,4,6,12-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRMQQKURMSKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Yield and Synthesis: The tert-butylphenoxy group in the target compound may require specialized synthesis routes, similar to compound 30 (82% yield via bromoacetyl bromide and n-butylamine) . Lower yields in analogs like 31 (54%) highlight challenges in introducing polar substituents .
  • Melting Points : Melting points for analogs range between 74–84°C, suggesting that bulky groups (e.g., tert-butyl) could increase melting points due to enhanced van der Waals interactions.

Functional Group Impact on Properties

  • Hydrogen Bonding: The hydroxycyclohexenyl group may improve solubility in polar solvents compared to non-polar substituents (e.g., n-butyl in compound 30) .
  • Chirality : Unlike compound 32 ([α]²²D = +61.1°), the target compound’s hydroxycyclohexenyl group introduces a chiral center, which could influence enantioselective biological activity .

Pharmacological Inferences

While direct data is unavailable, structurally related phenoxy acetamides exhibit anti-inflammatory and analgesic activities . For example:

  • N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamides showed significant anti-inflammatory activity in rodent models .
  • Compound 32 ’s ester group may confer prodrug properties, whereas the target compound’s hydroxy group could favor direct receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.